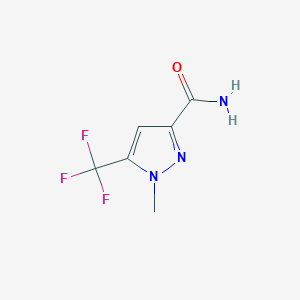

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal and agrochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then purified through distillation or crystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using flow chemistry techniques. This involves the lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles. The process is optimized to avoid precipitation and ensure high yield and purity .

Analyse Chemischer Reaktionen

Lithiation and Electrophilic Trapping

The pyrazole ring undergoes regioselective lithiation at the 4-position due to electron-withdrawing effects from the trifluoromethyl and carboxamide groups. This intermediate reacts with diverse electrophiles:

| Electrophile | Reaction Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| DMF | -78°C, THF | 4-Aldehyde | 75% | |

| CO₂ | -78°C, THF | 4-Carboxylic Acid | 80% | |

| B(OMe)₃ | -78°C, THF | 4-Boronate | 65% | |

| SO₂ | -78°C, THF | 4-Sulfinate | 70% |

These reactions enable precise functionalization for further derivatization in drug discovery pipelines.

Halogenation Reactions

Bromination at the 4-position is facilitated by N-bromosuccinimide (NBS):

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | NBS, CCl₄, rt, 12h | 4-Bromo derivative | 85% |

The brominated product serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

a) Carboxamide Hydrolysis

While the carboxamide group is generally stable, controlled hydrolysis under acidic/basic conditions yields the corresponding carboxylic acid:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Carboxamide derivative | LiOH, THF | 70°C, 2h | 3-Carboxylic Acid | 89% |

b) Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Carboxylic Acid | SOCl₂ | Reflux, 8h | 3-Carbonyl Chloride | 95% |

Cross-Coupling Reactions

The 4-bromo derivative participates in palladium-catalyzed couplings:

| Reaction Type | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | 4-Phenyl derivative | 78% |

Amide Bond Formation

The acid chloride reacts with amines to generate diverse amides:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | THF, 0°C → rt | N-(Pyridinyl)carboxamide | 86% |

Key Mechanistic Insights

-

Directing Effects : The trifluoromethyl group directs electrophilic substitution to the 4-position via electronic deactivation of adjacent sites.

-

Steric Considerations : The methyl group at N1 minimizes steric hindrance during lithiation.

-

Stability : The carboxamide group remains intact under mild bromination and lithiation conditions but hydrolyzes under strongly basic environments .

This reactivity profile underscores the compound’s utility as a scaffold for bioactive molecule synthesis. Experimental protocols emphasize reproducibility, with yields exceeding 65% in most cases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies have highlighted the potential of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives as selective inhibitors of MAO-B. A lead optimization study identified a series of compounds that demonstrated high selectivity toward MAO-B, with one candidate exhibiting an IC50 value of 29-56 nM. This compound also showed significant efficacy in improving memory in rodent models, indicating its potential for treating neurodegenerative diseases like Parkinson's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against resistant bacterial strains. A study synthesized various pyrazole derivatives, including those based on this compound, which exhibited potent growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.25 µg/mL, demonstrating their potential as new antibiotic agents .

Agricultural Applications

Herbicide Development

this compound is recognized as an intermediate in the synthesis of herbicides such as pyroxasulfone. This compound plays a crucial role in developing selective herbicides that target specific weeds while minimizing damage to crops . The trifluoromethyl group enhances the herbicidal activity by improving the compound's stability and efficacy in various environmental conditions.

Synthesis and Structural Insights

The synthesis of this compound involves several methodologies that optimize yield and selectivity. Notably, a method disclosed in patents emphasizes the high selectivity achieved during the preparation process, which is critical for ensuring the desired biological activity of the final product .

Table 1: Summary of Synthesis Methods

| Methodology | Yield | Selectivity | Reference |

|---|---|---|---|

| Acetic acid-mediated reaction | 86.5% | 96:4 | |

| Cyclocondensation reactions | Varies | High | |

| Direct synthesis from precursors | High | Moderate |

Case Studies

Case Study: MAO-B Inhibition

In a recent study, a derivative of this compound was tested for its effects on memory improvement in rodents. The results indicated significant enhancement in memory retention during fear conditioning tests, suggesting a mechanism involving synaptic plasticity mediated by MAO-B inhibition .

Case Study: Antimicrobial Activity Against MRSA

A series of synthesized pyrazole derivatives were tested against MRSA strains, with several compounds showing bactericidal properties and effective biofilm eradication at low concentrations (MBEC values as low as 1 µg/mL). This highlights the potential for developing novel treatments for antibiotic-resistant infections .

Wirkmechanismus

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can improve memory and cognition by increasing the levels of neurotransmitters in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another trifluoromethylated pyrazole with similar chemical properties.

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Biologische Aktivität

Overview

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable candidate in medicinal and agrochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C6H6F3N3O

- Molecular Weight: 193.13 g/mol

- Structure: The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide functional group.

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial for the metabolism of neurotransmitters in the brain, including dopamine. By inhibiting MAO-B, the compound can potentially increase neurotransmitter levels, thereby enhancing cognitive functions and memory retention.

Receptor Binding

Studies suggest that this compound may also interact with various receptors involved in neurotransmitter signaling pathways. Its lipophilic nature allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of MAO-B: This leads to increased levels of dopamine and other monoamines in the synaptic cleft, potentially improving mood and cognitive function.

- Receptor Modulation: The compound may modulate the activity of receptors associated with neurotransmitter signaling, although specific receptor interactions require further investigation.

Case Studies

Several studies have highlighted the potential therapeutic effects of this compound:

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory performance on tasks reliant on dopaminergic signaling.

- Neuroprotection : Research has shown that this compound may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethylated pyrazole | Moderate MAO-B inhibition |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid derivative | Reduced receptor binding affinity |

| This compound | Carboxamide derivative | Significant MAO-B inhibition; cognitive enhancement |

Eigenschaften

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c1-12-4(6(7,8)9)2-3(11-12)5(10)13/h2H,1H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAWGZZOOISDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.